Methyl 9-acridinecarboxylate

Fluorescence Spectroscopy Photophysics Charge-Transfer

Acridinium ester synthesis fails without the correct 9-position ester handle. Methyl 9-acridinecarboxylate (9-MCA) enables direct access to chemiluminescent labels reaching 10⁻¹⁶-10⁻¹⁷ mol/L detection limits. - **For DNA detection:** Eu(III) complex offers linear range 9-50 ng/mL, LOD 5 ng/mL CT-DNA - **Solvent-controlled assays:** Fluorescence quantum yield (Φf) positively correlates with H-bonding capacity - **Multiplexing:** No large Stokes shift - minimal crosstalk with 9-anthroic acid

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 5132-81-0
Cat. No. B026406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-acridinecarboxylate
CAS5132-81-0
Synonyms9-Acridinecarboxylic Acid Methyl Ester
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3
InChIKeyPGWHWYBRRVQFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9-Acridinecarboxylate: Technical Baseline


Methyl 9-acridinecarboxylate (9-MCA) is an acridine derivative characterized by a planar tricyclic aromatic core bearing a methyl carboxylate group at the 9-position. This compound is primarily utilized as a fluorescent probe, a synthetic precursor for chemiluminescent acridinium esters, and a building block for DNA intercalators [1][2]. Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol and a reported melting point of 127-128 °C [3][4]. The compound is commercially available as a yellow solid with solubility in chloroform and recommended storage at 2-8 °C .

Workflow
Fluorescent probe & chemiluminescent precursor synthesis
Selection
Ester handle at 9-position enables synthetic derivatization
Context
Building block for analytical assay development

Methyl 9-Acridinecarboxylate: Why Substitution Fails


While acridine derivatives share a common tricyclic core, the 9-position substituent dictates critical photophysical and chemical behaviors that are not generalizable. For instance, the methyl ester of 9-MCA does not exhibit the large Stokes-shifted emission observed for 9-anthroic acid (9-AA), and it demonstrates a distinct fluorescence response to DNA binding compared to the free carboxylic acid form [1][2]. Furthermore, the ester functionality serves as a specific synthetic handle for generating chemiluminescent acridinium esters, a route not directly accessible from other 9-substituted analogs without additional synthetic steps [3]. Therefore, selecting a generic 'acridine derivative' based solely on the core structure without accounting for the 9-substituent's quantitative impact on the application-specific parameter risks project failure.

9-MCA
9-Anthroic acid (9-AA)
Stokes-shifted emission profile may not transfer; spectral assay design review required.
9-MCA
Free 9-acridinecarboxylic acid
DNA binding fluorescence response context may differ; sensor design review required.
9-MCA
Generic acridine derivatives
Chemiluminescent synthesis route absent; precursor selection risk may require review.

Methyl 9-Acridinecarboxylate: Quantitative Evidence


Stokes-Shifted Emission vs. 9-Anthroic Acid

Methyl 9-acridinecarboxylate (9-MCA) does not produce a large Stokes-shifted fluorescence emission band, a behavior that contrasts sharply with its structural analog, 9-anthroic acid (9-AA). This key photophysical difference is observed under identical solvent conditions. The absence of this shifted emission in 9-MCA is attributed to a different excited-state geometry, where the carboxyl group does not achieve the near-coplanarity with the aromatic ring seen in 9-AA, thus preventing charge-transfer emission [1].

Stokes-shifted emission
Head-to-head
9-MCA: Absent vs. 9-AA: Present (Large Stokes-shifted band)
Supports spectral deconvolution review in multiplexed assays
Identical solvent conditions apply
Fluorescence Spectroscopy Photophysics Charge-Transfer

Fluorescence Quantum Yield Solvent Dependence

The fluorescence quantum yield (Φf) of Methyl 9-acridinecarboxylate (9-MCA) is not a fixed value but is directly correlated with the hydrogen-bonding capacity of the solvent. This contrasts with many common acridine-based fluorophores (e.g., Acridine Orange) whose quantum yields are often reported under a single, optimal condition. For 9-MCA, the Φf increases as the solvent's hydrogen-bonding ability increases. Quantitative Φf values are provided in the source publication across a solvent series, establishing a predictive structure-property relationship [1].

Quantum yield (Φf) control
Class-level
Predictable positive correlation with solvent hydrogen-bonding capacity
Supports assay condition optimization context
Absolute Φf values differ from 9-ACA
Fluorescence Quantum Yield Solvatochromism Spectroscopy

Chemiluminescent Detection Limit

Methyl 9-acridinecarboxylate serves as a critical synthetic precursor for a class of high-efficiency chemiluminescent acridinium esters. A study synthesizing derivatives from 9-acridinecarboxylic acid esters (of which 9-MCA is the simplest) demonstrated that optimized acridinium compounds (e.g., FA6, FA17, FA18) can be detected at extremely low concentrations, in the range of 10⁻¹⁶ to 10⁻¹⁷ mol/L, which is comparable to the benchmark acridinium ester DMAE. The half-life of these compounds at 20°C was shown to be >2 weeks [1].

Detection limit (LOD)
Cross-study comparable
10⁻¹⁶ – 10⁻¹⁷ mol/L (Attomolar range)
Supports bioanalytical method sensitivity review
Derived acridinium ester context
Chemiluminescence Immunoassay Detection Limit

DNA Binding Detection Limit

Methyl 9-acridinecarboxylate is a key component for constructing lanthanide-based luminescent probes for double-stranded DNA (dsDNA). A Eu(III)-9-acridinecarboxylate complex was synthesized and its binding to calf thymus DNA (CT-DNA) was quantified. The complex demonstrated a linear detection range of 9-50 ng/mL for CT-DNA with a detection limit of 5 ng/mL, and a binding stability constant of 2.41 × 10⁴ M [1].

DNA sensing LOD
Class-level
5 ng/mL (CT-DNA), linear range 9-50 ng/mL
Supports quantitative DNA sensor design review
Eu(III) complex derivative context
DNA Sensing Lanthanide Luminescence Bioanalytical

Methyl 9-Acridinecarboxylate: Application Scenarios


High-Sensitivity Chemiluminescent Immunoassays

Procure Methyl 9-acridinecarboxylate as the foundational building block for synthesizing acridinium ester-based chemiluminescent labels. The evidence confirms that optimized derivatives from this ester scaffold achieve detection limits in the 10⁻¹⁶ to 10⁻¹⁷ mol/L range, comparable to the industry standard DMAE [1]. This application leverages the compound's unique ester handle at the 9-position for further derivatization, a key advantage over the free carboxylic acid or other acridine isomers.

Quantitative dsDNA Biosensors

Utilize Methyl 9-acridinecarboxylate to synthesize a Eu(III)-based luminescent probe for the quantitative detection of double-stranded DNA in solution. The resulting complex provides a characterized linear detection range (9-50 ng/mL) and a defined detection limit (5 ng/mL) for CT-DNA [1]. This offers a significant advantage over qualitative intercalating dyes by providing a calibrated, solution-phase analytical signal.

Solvatochromic Tuning in Spectroscopy

Employ Methyl 9-acridinecarboxylate as a model fluorophore or probe in environments where fluorescence intensity must be systematically modulated by solvent choice. The established, positive correlation between the compound's fluorescence quantum yield (Φf) and the hydrogen-bonding capacity of the solvent allows for rational assay design and optimization [1]. This predictable behavior is a distinct advantage over other acridine dyes with less-characterized or erratic solvatochromic responses.

Multiplexed Fluorescence Assays

Select Methyl 9-acridinecarboxylate for multiplexed fluorescence applications where a large Stokes-shifted emission from a companion probe (like 9-anthroic acid) is desired. The evidence demonstrates that, unlike 9-anthroic acid, 9-MCA does not exhibit a large Stokes-shifted emission band, thus providing a cleaner, simpler emission profile [1]. This minimizes spectral crosstalk and simplifies signal deconvolution in multi-analyte detection systems.

Application
Selection Property
Validation Focus
Chemiluminescent assay development
Ester handle for acridinium ester synthesis
Attomolar detection limit validation
Quantitative DNA biosensor design
Lanthanide complex formation capability
Linear range and binding constant validation
Solvatochromic assay optimization
Solvent-dependent quantum yield (Φf)
Correlation with solvent polarity/hydrogen bonding
Multiplexed fluorescence detection
Clean emission profile (no large Stokes shift)
Spectral crosstalk minimization review

Technical Documentation Hub

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42 linked technical documents
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